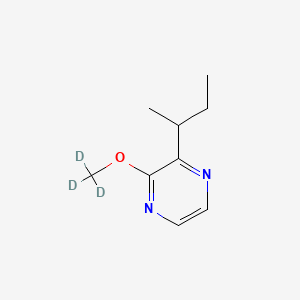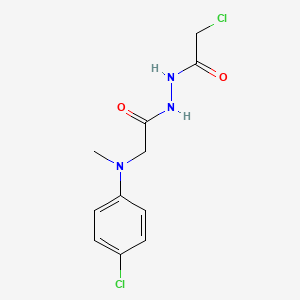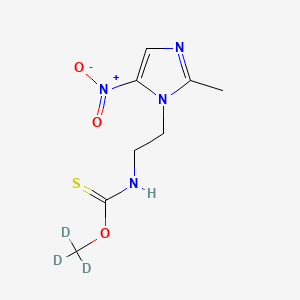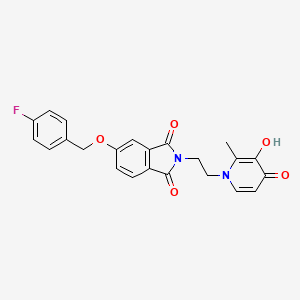
LPAR1 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysophosphatidic acid receptor 1 antagonist 1 is a compound that inhibits the activity of lysophosphatidic acid receptor 1. Lysophosphatidic acid receptor 1 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell proliferation, migration, survival, and apoptosis. Lysophosphatidic acid receptor 1 antagonist 1 has shown potential in treating various diseases, including idiopathic pulmonary fibrosis and certain types of cancer .
Preparation Methods
The synthesis of lysophosphatidic acid receptor 1 antagonist 1 involves several steps, including the design of novel antagonists through structure-based drug design. This process leverages lysophosphatidic acid receptor 1 receptor structures in complex with antagonist lead molecules integrated with cutting-edge free energy perturbation technology. The compounds are initially screened in the calcium flux assay using lysophosphatidic acid receptor 1 overexpression cells, followed by testing in a human lung fibroblast migration inhibition assay .
Chemical Reactions Analysis
Lysophosphatidic acid receptor 1 antagonist 1 undergoes various chemical reactions, including binding to lysophosphatidic acid receptor 1, which stimulates G protein signaling and promotes receptor phosphorylation by G protein-coupled receptor kinases. This process involves the subsequent binding of β-arrestins . The major products formed from these reactions include the inhibition of lysophosphatidic acid receptor 1-mediated signaling pathways, leading to reduced cell migration and proliferation .
Scientific Research Applications
Lysophosphatidic acid receptor 1 antagonist 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown potential as a treatment for idiopathic pulmonary fibrosis by reducing serum extracellular matrix-neoepitope biomarkers . It is also being investigated for its role in treating various types of cancer, including non-small cell lung cancer, by reducing tumor cell clonogenicity and migration . Additionally, lysophosphatidic acid receptor 1 antagonist 1 has applications in studying the mechanisms underlying fibrotic diseases and developing novel therapeutic strategies .
Mechanism of Action
The mechanism of action of lysophosphatidic acid receptor 1 antagonist 1 involves the inhibition of lysophosphatidic acid receptor 1-mediated signaling pathways. Lysophosphatidic acid receptor 1 activation contributes to the pathophysiology of fibrotic diseases by promoting inflammation and fibrosis. By inhibiting lysophosphatidic acid receptor 1, lysophosphatidic acid receptor 1 antagonist 1 reduces extracellular matrix deposition and inflammation, leading to improved outcomes in diseases such as idiopathic pulmonary fibrosis .
Comparison with Similar Compounds
Lysophosphatidic acid receptor 1 antagonist 1 is unique compared to other similar compounds due to its specific targeting of lysophosphatidic acid receptor 1. Similar compounds include BMS-986020, a first-generation orally bioavailable lysophosphatidic acid receptor 1 antagonist, which has shown potential in reducing forced vital capacity decline in idiopathic pulmonary fibrosis patients . Other similar compounds include autotaxin inhibitors, which target the enzyme responsible for producing lysophosphatidic acid and have shown promise in treating fibrotic diseases .
Properties
Molecular Formula |
C27H34N2O5 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[4-[(2-methoxy-4-methylphenyl)carbamoyl]-4-(2-propan-2-ylphenyl)piperidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-18(2)20-7-5-6-8-21(20)27(13-15-29(16-14-27)24(30)11-12-25(31)32)26(33)28-22-10-9-19(3)17-23(22)34-4/h5-10,17-18H,11-16H2,1-4H3,(H,28,33)(H,31,32) |
InChI Key |
XXIOBZYOOQRDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCN(CC2)C(=O)CCC(=O)O)C3=CC=CC=C3C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)




![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)

![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)

![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)


